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Compound of Interest

Compound Name: 2-Chloroethyl methylcarbamate

CAS No.: 22074-92-6

Cat. No.: B12052518

Get Quote

Introduction: Understanding 2-Chloroethyl
Methylcarbamate
2-Chloroethyl methylcarbamate is a bifunctional organic compound featuring both a reactive

chloroethyl group and a methylcarbamate moiety. Its chemical structure (C₄H₈ClNO₂) lends it to

a variety of chemical transformations, making it a valuable intermediate in organic synthesis.[1]

[2] Primarily, it functions as an alkylating agent, where the terminal chlorine atom serves as a

leaving group in nucleophilic substitution reactions. This reactivity is harnessed in the synthesis

of more complex molecules, particularly in the development of pharmaceuticals and other

bioactive compounds. For instance, the related compound 2-chloroethyl carbamate is a known

synthetic intermediate for carbachol, a drug used to treat glaucoma.[3]

This document provides a detailed guide for researchers and drug development professionals

on the handling, reaction protocols, and safety considerations associated with 2-Chloroethyl
methylcarbamate.

Table 1: Physicochemical Properties of 2-Chloroethyl Carbamate Derivatives
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Property 2-Chloroethyl carbamate
Methyl (2-
chloroethyl)carbamate

CAS Number 2114-18-3[4] 13989-86-1[1]

Molecular Formula C₃H₆ClNO₂[4] C₄H₈ClNO₂[1]

Molecular Weight 123.54 g/mol [4] 137.57 g/mol

Appearance Data not consistently available
Colorless to pale yellow

liquid[1]

| Key Functional Groups | Carbamate, Chloroalkane | N-methyl Carbamate, Chloroalkane |

Core Principles: Reactivity and Mechanism
The utility of 2-Chloroethyl methylcarbamate stems from the electrophilic nature of the

carbon atom bonded to the chlorine. This C-Cl bond is polarized, making the carbon atom

susceptible to attack by nucleophiles.

Mechanism of Action: Nucleophilic Substitution

The primary reaction pathway for 2-Chloroethyl methylcarbamate is an Sₙ2 (Substitution

Nucleophilic Bimolecular) reaction. In this process, a nucleophile (Nu⁻), such as an amine,

thiol, or alkoxide, attacks the carbon atom bearing the chlorine. This attack occurs from the

backside of the C-Cl bond, leading to an inversion of stereochemistry if the carbon were chiral.

The chlorine atom is displaced as a chloride ion (Cl⁻), forming a new bond between the carbon

and the nucleophile.

The carbamate group, due to resonance stabilization, is generally less reactive than the

chloroethyl group under typical nucleophilic substitution conditions.[5][6] This differential

reactivity allows for selective functionalization at the chloro- position.

Caption: Generalized Sₙ2 mechanism for 2-Chloroethyl methylcarbamate.
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Carbamates as a class can have significant toxicological profiles, often acting as

acetylcholinesterase inhibitors, which is critical for nerve function.[1] While specific data for 2-
Chloroethyl methylcarbamate is limited, related compounds are known to be hazardous.

Therefore, stringent safety measures are mandatory.

3.1. Hazard Identification

Toxicity: Harmful if swallowed. Many carbamates can cause symptoms like headache,

dizziness, convulsions, and in severe cases, can be fatal.[7][8]

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[9][10]

Carcinogenicity: Methyl carbamate is suspected of causing cancer.[9][11] Handle this

compound as a potential carcinogen.

3.2. Personal Protective Equipment (PPE)

Gloves: Nitrile or neoprene gloves are required. Always check for breakthrough times.

Eye Protection: Chemical safety goggles or a face shield must be worn.

Lab Coat: A flame-resistant lab coat is mandatory.

Respiratory Protection: All work must be conducted in a certified chemical fume hood to

avoid inhalation of vapors.[10]

3.3. Storage and Handling

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from

strong bases and oxidizing agents.[9][12] Store locked up.[11][12]

Handling: Avoid contact with skin, eyes, and clothing.[12] Wash hands thoroughly after

handling.[10] Do not eat, drink, or smoke in the work area.[11]

3.4. Spill and Waste Management

Spills: In case of a spill, evacuate the area. Absorb liquid spills with an inert material like

vermiculite or sand and place it in a sealed container for disposal.[7] Do not allow the
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substance to enter waterways.[7]

Waste Disposal: Dispose of contents and container as hazardous waste in accordance with

local, state, and federal regulations.[7][11]

Experimental Protocol: Synthesis of N-Aryl/Alkyl-
Substituted Ethyl Methylcarbamates
This protocol details a general procedure for the reaction of 2-Chloroethyl methylcarbamate
with a primary or secondary amine to synthesize a tertiary amine derivative. This is a

foundational reaction for building larger molecules in drug discovery programs.

4.1. Principle of the Experiment

This experiment demonstrates the Sₙ2 reaction between 2-Chloroethyl methylcarbamate and

a nucleophilic amine. A non-nucleophilic base is used to scavenge the HCl generated during

the reaction, driving the equilibrium towards the product. The choice of solvent is critical; polar

aprotic solvents like DMF or Acetonitrile are often preferred as they can solvate the cation

without strongly solvating the nucleophile, thus accelerating the Sₙ2 reaction.

4.2. Materials and Reagents

2-Chloroethyl methylcarbamate

Nucleophilic Amine (e.g., Aniline, Piperidine, or other primary/secondary amine)

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate

(K₂CO₃))

Ethyl Acetate (EtOAc)

Saturated Sodium Bicarbonate Solution (NaHCO₃)

Brine (Saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, heating mantle

Thin Layer Chromatography (TLC) plates (silica gel)

Rotary evaporator

Column chromatography supplies (silica gel, solvents)

4.3. Step-by-Step Methodology

Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a

reflux condenser under a nitrogen atmosphere.

Reagent Addition:

To the flask, add the nucleophilic amine (1.0 equivalent).

Dissolve the amine in anhydrous DMF (or ACN) to a concentration of approximately 0.1-

0.5 M.

Add the non-nucleophilic base. Use 1.2 equivalents of a liquid base like DIPEA or 2.0

equivalents of a solid base like K₂CO₃.

Stir the mixture at room temperature for 10 minutes.

Initiating the Reaction:

In a separate vial, dissolve 2-Chloroethyl methylcarbamate (1.1 equivalents) in a small

amount of the reaction solvent.

Add the 2-Chloroethyl methylcarbamate solution dropwise to the stirring amine mixture

at room temperature.

Causality: Dropwise addition helps to control any initial exotherm and prevents localized

high concentrations of the alkylating agent, which could lead to side reactions.

Reaction Progress:
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Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on

the nucleophilicity of the amine.

Causality: Heating provides the necessary activation energy for the reaction to proceed at

a reasonable rate. Less reactive amines (e.g., anilines) may require higher temperatures

than more reactive ones (e.g., aliphatic amines).[5]

Monitor the reaction progress by TLC until the starting amine is consumed (typically 4-24

hours).

Workup Procedure:

Cool the reaction mixture to room temperature.

If K₂CO₃ was used, filter off the solid.

Pour the reaction mixture into a separatory funnel containing water or saturated NaHCO₃

solution.

Extract the aqueous layer three times with Ethyl Acetate.

Causality: The aqueous wash removes the DMF solvent and any inorganic salts. NaHCO₃

neutralizes any remaining acidic species.

Combine the organic layers and wash with brine.

Causality: The brine wash helps to remove residual water from the organic layer.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure using a rotary evaporator.

Purification:

Purify the crude product by flash column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure

product.

Characterization:
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Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass

Spectrometry.

Experimental Workflow

1. Assemble Dry Glassware
(N₂ Atmosphere)

2. Add Amine, Solvent, & Base

3. Add 2-Chloroethyl
methylcarbamate Solution

4. Heat and Monitor
(TLC, 60-80 °C)

5. Aqueous Workup
(EtOAc Extraction)

6. Purify by Column
Chromatography

7. Characterize Product
(NMR, MS)

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-substituted carbamates.
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Data Summary and Troubleshooting
Table 2: Typical Reaction Parameters

Parameter Condition Rationale

Stoichiometry ~1.1 eq. Alkylating Agent
Ensures complete
consumption of the more
valuable amine substrate.

Base 1.2-2.0 eq.

Neutralizes generated HCl to

prevent protonation of the

amine nucleophile.

Solvent Anhydrous DMF, ACN
Polar aprotic solvents

accelerate Sₙ2 reactions.

Temperature 60-80 °C

Provides activation energy;

adjust based on amine

reactivity.

Reaction Time 4-24 hours
Dependent on substrate

reactivity and temperature.

| Typical Yield | 60-90% | Varies with substrate and purification efficiency. |

Table 3: Troubleshooting Guide

Problem Potential Cause Suggested Solution

Low or No Reaction

Insufficient temperature;
Poorly reactive amine;
Inactive reagents.

Increase temperature; Use
a more polar solvent or
add a catalyst like TBAI[6]
[13]; Check reagent
quality.

Multiple Products (TLC)
Overalkylation of primary

amine; Side reactions.

Use a larger excess of the

primary amine; Lower the

reaction temperature.
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| Difficult Purification | Product and starting material have similar polarity; Contamination with

DMF. | Optimize chromatography gradient; Ensure thorough aqueous workup to remove DMF. |

Conclusion
2-Chloroethyl methylcarbamate is a versatile reagent for the synthesis of various carbamate

derivatives through nucleophilic substitution. Its utility in constructing molecules for drug

discovery and materials science is significant. However, its potential toxicity necessitates strict

adherence to safety protocols. The experimental guidelines provided herein offer a robust

framework for its successful and safe application in the laboratory. By understanding the

underlying reaction mechanism and paying close attention to reaction conditions and safety,

researchers can effectively utilize this compound in their synthetic endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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